N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoyl group, a methylphenyl group, and a chromene carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-benzoyl-4-methylphenylamine with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl intermediate.
Coupling with Chromene Derivative: The benzoyl intermediate is then coupled with a chromene derivative, such as 4-oxochromene-2-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and chromene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl or chromene derivatives.
Scientific Research Applications
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a chromene moiety.
N-(2-benzoyl-4-methylphenyl)-2-chlorobenzamide: Contains a chlorobenzamide group instead of a chromene carboxamide group.
The uniqueness of this compound lies in its chromene carboxamide moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2O5/c1-19-15-16-25(23(17-19)29(35)20-9-3-2-4-10-20)32-30(36)21-11-5-7-13-24(21)33-31(37)28-18-26(34)22-12-6-8-14-27(22)38-28/h2-18H,1H3,(H,32,36)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUKWXFDGNSMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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